methyl 3-formyl-1H-indole-1-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-1-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a formyl group at the 3-position and a carboxylate group at the 1-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1H-indole-1-carboxylate typically involves the formylation of indole derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring . The reaction is carried out under controlled conditions to ensure the selective formylation of the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: Methyl 3-carboxy-1H-indole-1-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-indole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-formyl-1H-indole-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the indole ring can interact with biological receptors and enzymes. These interactions can modulate various biological processes, including cell signaling, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl 3-formyl-1H-indole-1-carboxylate can be compared with other similar compounds, such as:
Methyl 3-formyl-1H-indole-4-carboxylate: Similar structure but with the formyl group at the 4-position.
Methyl 3-amino-1H-indole-2-carboxylate: Contains an amino group instead of a formyl group.
Methyl 3-hydroxy-1H-indole-1-carboxylate: Contains a hydroxyl group instead of a formyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
methyl 3-formylindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)12-6-8(7-13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLAFJBJCEOII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C(C2=CC=CC=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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